molecular formula C16H14ClN3O B3035788 4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole CAS No. 338419-17-3

4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B3035788
CAS No.: 338419-17-3
M. Wt: 299.75 g/mol
InChI Key: BIGFCLISERWQGI-UHFFFAOYSA-N
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Description

4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, a benzyloxy group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and chlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-1,2,3-triazole: Lacks the benzyloxy group, which may affect its biological activity.

    4-[(benzyloxy)methyl]-1H-1,2,3-triazole: Lacks the chlorophenyl group, which may influence its chemical reactivity.

Uniqueness

4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the benzyloxy and chlorophenyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(phenylmethoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-14-6-8-16(9-7-14)20-10-15(18-19-20)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFCLISERWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176689
Record name 1-(4-Chlorophenyl)-4-[(phenylmethoxy)methyl]-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-17-3
Record name 1-(4-Chlorophenyl)-4-[(phenylmethoxy)methyl]-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-4-[(phenylmethoxy)methyl]-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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